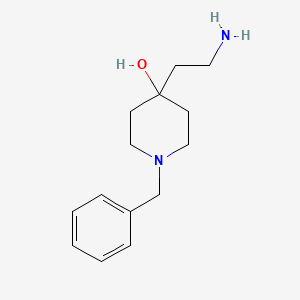

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol

Overview

Description

4-(2-Aminoethyl)morpholine is a laboratory chemical . It has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Molecular Structure Analysis

The molecular structure of 4-(2-aminoethyl)morpholine was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies . The structure of 4-(2-aminoethyl)benzene sulfonmide is C8H12N2O2S .

Chemical Reactions Analysis

4-(2-Aminoethyl)aniline has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk. It has been used as a reagent in polycondensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-aminoethyl)benzene sulfonmide include a density of 1.3±0.1 g/cm3, boiling point of 387.4±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.6±3.0 kJ/mol, flash point of 188.1±28.4 °C, index of refraction of 1.587, molar refractivity of 52.1±0.4 cm3, and molar volume of 154.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

Antihypertensive Activity and Potassium Channel Activation

The synthesis of novel compounds, including derivatives of 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol, has shown antihypertensive activity in spontaneously hypertensive rats. These compounds are believed to function as potassium channel activators, indicating potential applications in cardiovascular disease management (Cassidy et al., 1992) (Ashwood et al., 1990).

NMDA Receptor Antagonism and Parkinson's Disease

Certain derivatives of 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol, such as 4-[4-(4-Benzylpiperidin-1-yl)but-1-ynyl]phenol, have shown potent NR1A/2B receptor antagonism and have demonstrated efficacy in Parkinson's disease models, highlighting their potential therapeutic applications (Wright et al., 2001).

Potential Anxiolytic Agents

Aminoalkylderivatives of 1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, structurally related to 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol, have been synthesized and tested for anxiolytic activity, indicating potential applications in the treatment of anxiety disorders (Bartyzel et al., 1989).

Alzheimer's Disease Therapeutics

Derivatives related to 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol have shown inhibitory effects on acetylcholinesterase and potential therapeutic effects in Alzheimer's disease models, suggesting applications in neurodegenerative disease treatment (Sugimoto et al., 1990) (Shutske et al., 1989).

Chemical Reactivity and Biological Interactions

Studies have identified hemoglobin adducts from a metabolite of 4,4'-methylenedianiline, closely related to 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol, formed by peroxidative oxidation in vivo, providing insights into the chemical reactivity and potential biological interactions of these compounds (Kautiainen et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride, also known as aebsf . AEBSF is a water-soluble, irreversible serine protease inhibitor that inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .

Mode of Action

It’s structurally similar compound aebsf acts by covalently modifying the hydroxyl of serine residues . This modification can inhibit the activity of the targeted enzymes, thereby affecting the biochemical processes they are involved in .

Biochemical Pathways

The structurally similar compound aebsf is known to inhibit serine proteases, which play crucial roles in various biological processes, including digestion, immune response, blood coagulation, and apoptosis . Therefore, it can be inferred that 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol might also affect these pathways.

Pharmacokinetics

Aebsf, a structurally similar compound, is known to be water-soluble , which suggests that 4-(2-Aminoethyl)-1-benzylpiperidin-4-ol might also have good solubility in water, potentially influencing its bioavailability.

Result of Action

Given its structural similarity to aebsf, it can be inferred that 4-(2-aminoethyl)-1-benzylpiperidin-4-ol might also inhibit the activity of serine proteases, thereby affecting the biological processes they are involved in .

properties

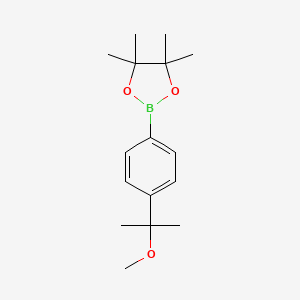

IUPAC Name |

4-(2-aminoethyl)-1-benzylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c15-9-6-14(17)7-10-16(11-8-14)12-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXOSLOZUNLMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCN)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-1-benzylpiperidin-4-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

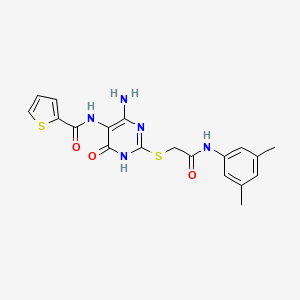

![(4-propyl-4H-1,2,4-triazol-3-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2568606.png)

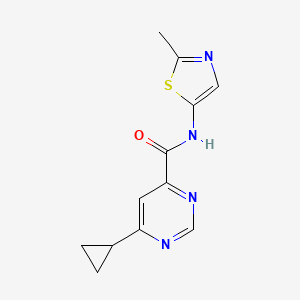

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)

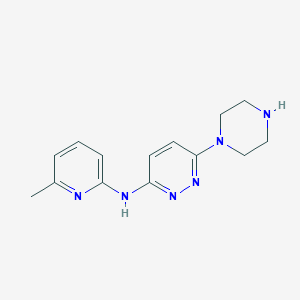

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2568608.png)

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2568615.png)

![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-chlorobenzamide](/img/structure/B2568617.png)

![2-Ethyl-5-((3-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568624.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)